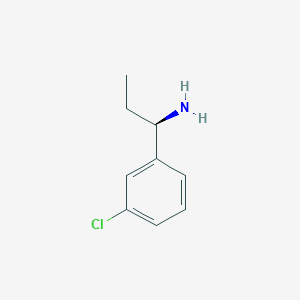

(R)-1-(3-Chlorophenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-chlorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIWCUPYMOIFAV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649742 | |

| Record name | (1R)-1-(3-Chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168139-52-3 | |

| Record name | (αR)-3-Chloro-α-ethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1168139-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(3-Chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1168139-52-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (R)-1-(3-Chlorophenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-1-(3-Chlorophenyl)propan-1-amine, a chiral building block of significant interest in pharmaceutical research and development.[1] This document delves into the strategic considerations for obtaining the desired (R)-enantiomer, presenting two primary synthetic pathways: the synthesis of a racemic mixture via reductive amination followed by classical chiral resolution, and a direct asymmetric synthesis approach. Each method is detailed with underlying chemical principles, step-by-step experimental protocols, and critical process parameters. Furthermore, this guide outlines a comprehensive analytical workflow for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral amines.

Introduction: The Significance of this compound

Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, with a significant percentage of pharmaceuticals containing at least one stereogenic amine center. The specific stereochemistry of these amines is often crucial for their pharmacological activity and safety profile. This compound is a valuable chiral intermediate used in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its enantiomeric purity is a critical quality attribute, making robust and well-characterized synthetic and analytical methods essential for its application in drug discovery and development.

This guide provides a detailed exploration of the synthesis and characterization of this important chiral building block, offering practical insights and methodologies for its preparation and quality control.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity. This guide will focus on two of the most practical and widely applicable methods:

-

Route 1: Reductive Amination to a Racemic Mixture followed by Chiral Resolution. This classical approach involves the initial synthesis of the racemic amine, which is then separated into its constituent enantiomers.

-

Route 2: Asymmetric Synthesis. This more direct approach aims to selectively produce the desired (R)-enantiomer, minimizing the loss of material associated with resolving a racemic mixture.

A common starting material for both routes is 3'-chloropropiophenone, an aromatic ketone that serves as a key precursor.[2]

Synthesis of the Key Precursor: 3'-Chloropropiophenone

The synthesis of 3'-chloropropiophenone is typically achieved through a Friedel-Crafts acylation reaction or by utilizing a Grignard reagent.

Method A: Friedel-Crafts Acylation

This method involves the reaction of 3-chlorobenzoyl chloride with a suitable acylating agent in the presence of a Lewis acid catalyst. A more common industrial approach utilizes the reaction of 3-chlorobenzonitrile with a Grignard reagent derived from ethyl bromide.

Method B: Grignard Reaction

This approach involves the reaction of 3-chlorobenzonitrile with ethylmagnesium bromide.

Experimental Protocol: Synthesis of 3'-Chloropropiophenone via Grignard Reaction

-

Materials: Magnesium turnings, dry diethyl ether, iodine (crystal), ethyl bromide, 3-chlorobenzonitrile, 6N hydrochloric acid, ethyl acetate.

-

Procedure:

-

In a three-necked round-bottomed flask equipped with a condenser, drying tube, and addition funnel, place magnesium turnings (4.86 g, 0.2 mol) and dry diethyl ether (30 ml). Add a crystal of iodine and purge the flask with nitrogen.

-

Add a solution of ethyl bromide (21.8 g, 0.2 mol) in dry diethyl ether (30 ml) to the flask. Heat the mixture under reflux for one hour to form the Grignard reagent.

-

After cooling to room temperature, add a solution of 3-chlorobenzonitrile (16.51 g, 0.12 mol) in dry diethyl ether (70 ml). A precipitate will form.

-

Stir the mixture overnight at room temperature.

-

Cool the reaction in an ice bath and hydrolyze by the slow addition of water (50 ml) followed by 6N hydrochloric acid (approx. 100 ml) until the pH is acidic.

-

Stir for 1.5 hours and then extract the mixture with ethyl acetate.

-

Wash the organic extract twice with water, dry over anhydrous sodium sulfate, and concentrate on a rotary evaporator to yield an orange oil.

-

Purify the oil by vacuum distillation to obtain 3'-chloropropiophenone as ochre crystals (approx. 18.2 g).[3][4]

-

Route 1: Reductive Amination and Chiral Resolution

This two-stage approach first involves the non-stereoselective synthesis of racemic 1-(3-chlorophenyl)propan-1-amine, followed by the separation of the enantiomers.

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In this case, 3'-chloropropiophenone is reacted with an ammonia source in the presence of a reducing agent. A common and effective method utilizes ammonium formate as both the ammonia source and the hydrogen donor in a palladium-catalyzed transfer hydrogenation.[5][6]

Experimental Protocol: Reductive Amination of 3'-Chloropropiophenone

-

Materials: 3'-Chloropropiophenone, ammonium formate, 10% Palladium on carbon (Pd/C), methanol.

-

Procedure:

-

To a solution of 3'-chloropropiophenone (10 mmol) in methanol (50 mL), add ammonium formate (5-7 equivalents).[7]

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting ketone) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

-

Evaporate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in water and basify with a suitable base (e.g., 2M NaOH) to a pH of >10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(3-chlorophenyl)propan-1-amine.

-

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[8][9] For amines, this is commonly achieved by forming diastereomeric salts with a chiral acid. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.[10][11] L-(+)-Tartaric acid is a readily available and effective resolving agent for racemic amines.[12]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Materials: Racemic 1-(3-chlorophenyl)propan-1-amine, L-(+)-tartaric acid, methanol, 2M sodium hydroxide solution, diethyl ether.

-

Procedure:

-

Dissolve the racemic 1-(3-chlorophenyl)propan-1-amine (10 mmol) in hot methanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid (10 mmol) in hot methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt. The desired (R)-amine-(+)-tartrate salt is expected to crystallize.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The progress of the resolution can be monitored by analyzing the enantiomeric excess (ee) of the crystalline material and the mother liquor by chiral HPLC.

-

To liberate the free amine, suspend the crystalline diastereomeric salt in water and add 2M sodium hydroxide solution until the salt dissolves and the solution is basic (pH > 10).

-

Extract the aqueous solution with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to yield this compound.

-

Route 2: Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, often with higher overall yields compared to resolution methods. One effective approach is the asymmetric reduction of an intermediate, such as an oxime or an imine, derived from 3'-chloropropiophenone.

A prominent method for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary, such as a sulfinamide. The following is a generalized procedure based on established methodologies for asymmetric amine synthesis.

Generalized Protocol: Asymmetric Synthesis via a Chiral Sulfinamide Auxiliary

-

Materials: 3'-Chloropropiophenone, (R)-tert-butanesulfinamide, a suitable Lewis acid (e.g., Ti(OEt)₄), a reducing agent (e.g., NaBH₄), methanol, hydrochloric acid, diethyl ether.

-

Procedure:

-

Condensation: In a reaction vessel, combine 3'-chloropropiophenone and (R)-tert-butanesulfinamide in a suitable solvent (e.g., THF). Add a Lewis acid such as titanium(IV) ethoxide to facilitate the formation of the corresponding N-sulfinyl imine. Stir the reaction at an appropriate temperature (e.g., room temperature to reflux) until the reaction is complete, as monitored by TLC or LC-MS.

-

Diastereoselective Reduction: Cool the reaction mixture and add a reducing agent, such as sodium borohydride, portion-wise. The stereochemical outcome of this reduction is directed by the chiral sulfinyl group, leading to a diastereomerically enriched sulfinamide.

-

Hydrolysis of the Auxiliary: After the reduction is complete, quench the reaction carefully. Acidify the mixture with hydrochloric acid to hydrolyze the sulfinamide and liberate the chiral amine hydrochloride salt.

-

Isolation: Extract the aqueous layer to remove the sulfinyl auxiliary by-products. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the free amine into an organic solvent. Dry the organic layer and concentrate to obtain the crude this compound. Further purification may be achieved by chromatography or crystallization.

-

Characterization and Analytical Control

Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and enantiomeric excess. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 1-(3-Chlorophenyl)propan-1-amine

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.10 - 7.40 | m | 4H |

| Methine Proton (-CH(NH₂)-) | 3.80 - 4.10 | t | 1H |

| Methylene Protons (-CH₂-) | 1.60 - 1.90 | m | 2H |

| Amine Protons (-NH₂) | 1.50 - 2.50 | br s | 2H |

| Methyl Protons (-CH₃) | 0.80 - 1.10 | t | 3H |

Note: Predicted data is based on analogous structures and may vary from experimental values.

Table 2: Predicted ¹³C NMR Data for 1-(3-Chlorophenyl)propan-1-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Cl (Aromatic) | 134.0 - 136.0 |

| C-ipso (Aromatic) | 145.0 - 148.0 |

| Aromatic CH | 125.0 - 130.0 |

| Methine Carbon (-CH(NH₂)-) | 55.0 - 58.0 |

| Methylene Carbon (-CH₂-) | 30.0 - 33.0 |

| Methyl Carbon (-CH₃) | 10.0 - 13.0 |

Note: Predicted data is based on analogous structures and may vary from experimental values.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For 1-(3-chlorophenyl)propan-1-amine (C₉H₁₂ClN), the expected molecular ion peak [M]⁺ would be at m/z 169.07, with an isotopic pattern characteristic of a monochlorinated compound ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).

Chromatographic Analysis

Purity Assessment by HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard method for assessing the chemical purity of the synthesized amine. A typical method would involve a C18 column with a mobile phase gradient of water (with an acidic modifier like trifluoroacetic acid or formic acid) and acetonitrile or methanol.

Enantiomeric Purity Determination by Chiral HPLC

Determining the enantiomeric excess (ee) is critical for a chiral compound. Chiral HPLC is the most common and reliable method for this analysis.[3] The choice of the chiral stationary phase (CSP) is crucial for achieving separation of the enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® columns), are often effective for the resolution of chiral amines.[1][13][14][15][16]

Generalized Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® IA, AD-H, or AS-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or ethanolamine) is often added to the mobile phase to improve peak shape and resolution for basic analytes.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).

-

Procedure:

-

Prepare a dilute solution of the synthesized 1-(3-chlorophenyl)propan-1-amine in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

The (R) and (S) enantiomers will elute at different retention times.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Conclusion

This technical guide has detailed robust and practical methodologies for the synthesis and characterization of this compound. The choice between a reductive amination/chiral resolution pathway and an asymmetric synthesis approach will depend on the specific requirements of the research or development program. The provided protocols offer a solid foundation for the successful preparation of this valuable chiral intermediate. Furthermore, the outlined analytical workflow ensures the unambiguous confirmation of the compound's structure, purity, and enantiomeric integrity, which are critical for its application in the synthesis of pharmaceutically active compounds. As with any chemical process, appropriate safety precautions should be taken, and optimization of the described procedures may be necessary to achieve desired outcomes on a different scale.

References

-

An efficient method for asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. PubMed. [Link]

-

Method development with CHIRALPAK IA. HPLC. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

This compound. MySkinRecipes. [Link]

-

instruction manual for chiralpak® as-h. Daicel Chiral Technologies. [Link]

-

Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. [Link]

-

Synthesis of 3'-chloropropiophenone. PrepChem.com. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

instruction manual for chiralpak® ia columns. ResearchGate. [Link]

-

INSTRUCTION MANUAL FOR Analytical Columns of CHIRALPAK® AD-3R, AS-3R, AY-3R, AZ-3R CHIRALCEL® OD-3R, OJ-3R, OX-3R, and OZ-3R. Daicel Chiral Technologies. [Link]

-

INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3. HPLC. [Link]

- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

Chiral Resolution Screening. Onyx Scientific. [Link]

- Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.

-

Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

-

Ammonium Formate-Palladium Catalyst. ResearchGate. [Link]

-

Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Erowid. [Link]

Sources

- 1. chiraltech.com [chiraltech.com]

- 2. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 3. prepchem.com [prepchem.com]

- 4. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 7. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. onyxipca.com [onyxipca.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. hplc.eu [hplc.eu]

- 14. researchgate.net [researchgate.net]

- 15. chiraltech.com [chiraltech.com]

- 16. hplc.eu [hplc.eu]

A Technical Guide to (R)-1-(3-Chlorophenyl)propan-1-amine (CAS: 1168139-52-3): Properties, Synthesis, and Applications

This guide provides an in-depth overview of (R)-1-(3-chlorophenyl)propan-1-amine, a chiral building block of significant interest in pharmaceutical research and development. We will explore its chemical properties, its critical role in the synthesis of central nervous system (CNS) agents, a plausible synthetic pathway, and essential safety considerations.

Core Compound Identification and Properties

This compound is a chiral amine valued for its specific stereochemistry, which is crucial for targeted pharmacological activity. Its enantiomeric purity makes it a valuable starting material in multi-step syntheses where maintaining chirality is paramount.[1]

| Identifier | Value | Source |

| CAS Number | 1168139-52-3 | [1][2] |

| Molecular Formula | C₉H₁₂ClN | [1][2][3] |

| Molecular Weight | 169.65 g/mol | [1][2][3] |

| MDL Number | MFCD06761924 | [2][3] |

| Related Compound | This compound hydrochloride | [4][5] |

| CAS (HCl salt) | 1168139-40-9 | [4][5] |

Physical and Storage Information:

-

Appearance: Typically supplied as an oil or solid.

-

Storage: Recommended storage conditions are 2-8°C in a dark, dry, and well-sealed environment to prevent degradation.[1][2]

Significance and Applications in Drug Development

The primary utility of this compound lies in its application as a specialized building block in medicinal chemistry and pharmaceutical synthesis.

2.1. Asymmetric Synthesis of CNS Agents The molecule's defined stereocenter is fundamental to its use. In drug development, the specific three-dimensional arrangement of atoms (stereochemistry) can determine a drug's efficacy and safety profile. This compound serves as a chiral synthon to introduce this specific orientation into larger, more complex molecules. It is particularly noted for its use in the development of novel treatments for CNS disorders, including antidepressants and antipsychotic medications.[1] The introduction of a specific enantiomer can lead to more selective binding to neurological targets, potentially increasing therapeutic effects while minimizing off-target side effects.

2.2. Rationale for Enantiomeric Purity The use of enantiomerically pure starting materials like this compound is a core principle of modern drug design. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. By building the target molecule from an enantiopure block, chemists can avoid the costly and complex step of chiral separation later in the synthesis, ensuring the final active pharmaceutical ingredient (API) has the correct stereochemistry.

Proposed Synthetic Workflow

While specific, proprietary synthesis routes may vary, a logical and common approach to producing chiral amines involves the asymmetric reduction of a corresponding ketone precursor. Below is a proposed, field-proven workflow for the synthesis of this compound.

Step 1: Synthesis of the Ketone Precursor The synthesis begins with the formation of the achiral ketone, 1-(3-chlorophenyl)propan-1-one. This is typically achieved via a Friedel-Crafts acylation of chlorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Step 2: Asymmetric Reductive Amination The key step is the conversion of the ketone to the chiral amine. This can be accomplished through asymmetric reductive amination. In this process, the ketone reacts with an ammonia source in the presence of a chiral catalyst and a reducing agent (e.g., H₂ gas or a hydride source) to stereoselectively form the (R)-enantiomer. The choice of chiral catalyst (often a transition metal complex with a chiral ligand) is critical for achieving high enantiomeric excess (e.e.).

This process is self-validating; the enantiomeric purity of the final product can be readily confirmed using chiral chromatography (HPLC or GC) and compared against a racemic standard.

Caption: Proposed two-step synthesis of the target compound.

Inferred Safety and Handling Profile

-

(R)-1-(3-Chlorophenyl)ethanamine: A close structural analog, is classified as toxic if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life.[6]

-

1-(3-Chlorophenyl)-1-propanone: The ketone precursor is known to cause skin and eye irritation and may cause respiratory irritation.[7]

-

Substituted Phenyl Amines: This class of compounds often carries warnings for skin/eye irritation and potential toxicity upon ingestion or inhalation.[8][9]

Recommended Handling Protocols: Based on this data, this compound should be handled with caution in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat and appropriate clothing to prevent skin exposure.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a high-value chemical intermediate whose importance is directly tied to the pharmaceutical industry's demand for enantiomerically pure compounds. Its specific stereoconfiguration makes it an essential building block for synthesizing complex molecules targeting the central nervous system. Researchers and drug development professionals utilizing this compound should employ robust synthetic strategies that preserve its chiral integrity and adhere to strict safety protocols based on the hazard profile of analogous structures.

References

- This compound. MySkinRecipes.

- This compound hydrochloride. BLDpharm.

- 1168139-52-3|this compound. BLDpharm.

- (R) -1- (3-CLOROFENIL) PROPAN-1-AMINA-HCl 1168139-40-9 wiki. Guidechem.

- This compound. ChemicalBook.

- SAFETY DATA SHEET - 3''-Chloropropiophenone. Fisher Scientific.

- SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. Fisher Scientific.

- 3-(4-Chlorophenyl)propan-1-amine Safety and Hazards. PubChem.

- (R)-1-(3-Chlorophenyl)

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1168139-52-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [chemicalbook.com]

- 4. 1168139-40-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. guidechem.com [guidechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.se [fishersci.se]

- 8. fishersci.com [fishersci.com]

- 9. 3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 6485772 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular formula and weight of (R)-1-(3-Chlorophenyl)propan-1-amine

Abstract: This technical guide provides a comprehensive overview of (R)-1-(3-Chlorophenyl)propan-1-amine, a chiral building block of significant interest in pharmaceutical research and development. The document details its fundamental physicochemical properties, including its molecular formula and weight, and explores its applications, particularly in the synthesis of central nervous system agents. Furthermore, this guide outlines standard analytical methodologies for purity assessment and provides essential safety and handling protocols to ensure its proper use in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their synthetic and analytical workflows.

Introduction and Scientific Context

This compound is a chiral primary amine that serves as a valuable intermediate in asymmetric synthesis.[1] Its structural motif, featuring a stereocenter directly attached to a substituted phenyl ring, makes it a key component in the construction of complex, biologically active molecules. The presence of the chlorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), a common strategy in medicinal chemistry to enhance metabolic stability or receptor binding affinity.[2]

The "(R)" designation in its nomenclature is of critical importance, signifying a specific three-dimensional arrangement of the atoms around the chiral carbon. In drug development, enantiomeric purity is paramount, as different stereoisomers of a molecule can exhibit vastly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. The utility of this compound lies in its ability to introduce this specific, desired chirality into a target molecule.[1]

This compound is particularly noted for its application as a building block in the synthesis of pharmaceuticals targeting the central nervous system, such as antidepressants and antipsychotic drugs.[1] Its structural features are often found in molecules designed to interact with neurotransmitter receptors and transporters.

Physicochemical Properties and Structural Elucidation

A precise understanding of the fundamental properties of this compound is essential for its effective use in synthesis and analysis.

2.1. Molecular Formula and Weight

The molecular formula and weight are foundational data points for any chemical compound, crucial for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.

The molecular weight is calculated by summing the atomic weights of each atom present in the molecule (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Chlorine: ~35.453 u, Nitrogen: ~14.007 u).

2.2. Structural Representation

The structure of this compound is depicted below. The diagram illustrates the connectivity of the atoms and the stereochemistry at the chiral center.

Caption: Molecular structure of this compound.

2.3. Summary of Physicochemical Data

The following table summarizes key physicochemical properties for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1168139-52-3 | [1][4] |

| Molecular Formula | C₉H₁₂ClN | [1][3][4] |

| Molecular Weight | 169.65 g/mol | [1][3][4] |

| Appearance | Typically a liquid or low-melting solid | N/A |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [1][4] |

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is a critical step before its use in any synthetic protocol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for this purpose.[5]

3.1. Workflow for Purity Analysis using HPLC

This protocol outlines a general method for determining the chemical and enantiomeric purity of the compound. A chiral stationary phase is required for the latter.

Caption: General workflow for HPLC-based purity and enantiomeric excess analysis.

3.2. Experimental Protocol: HPLC Analysis

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound.[5] Dissolve the sample in 10 mL of the mobile phase to create a stock solution.[5]

-

Instrumentation: Utilize an HPLC system equipped with a suitable chiral column (e.g., a polysaccharide-based chiral stationary phase) and a UV detector.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (like hexane) and a polar solvent (like isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

Detection Wavelength: Set to a wavelength where the compound exhibits strong UV absorbance, typically around 210-220 nm.

-

-

Data Analysis:

-

Inject the prepared sample.

-

Identify the peaks corresponding to the (R)- and potential (S)-enantiomers.

-

Integrate the area under each peak.

-

Calculate the chemical purity by comparing the main peak area to the total area of all peaks.

-

Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

-

Causality in Protocol Design: The choice of a chiral stationary phase is essential as it creates a chiral environment that allows for the differential interaction and, therefore, separation of the two enantiomers. The amine additive in the mobile phase is crucial for preventing peak tailing by deactivating acidic silanol groups on the silica support of the column, ensuring sharp, symmetrical peaks for accurate quantification.

Safety, Handling, and Storage

Proper handling and storage are imperative to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Ensure adequate ventilation or handle within a fume hood to prevent inhalation of any vapors.[6] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] The recommended storage temperature is between 2-8°C.[1][4] Protect from moisture and light.[4]

-

First Aid Measures:

-

In case of skin contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes.[6] If contact lenses are present, remove them if easy to do so and continue rinsing.[6] Seek immediate medical attention.[6]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[6] Call a poison center or doctor immediately.[6]

-

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its primary value is in asymmetric synthesis, where introducing a specific stereochemistry is a critical step in building the final active molecule.[1]

For instance, structurally related chiral amines are key intermediates in the synthesis of drugs like lorcaserin, an anti-obesity agent.[8] While not the exact precursor, the synthesis of lorcaserin demonstrates the importance of chiral 2-substituted propan-1-amines in constructing complex heterocyclic frameworks for CNS-active drugs.[8] The synthetic utility of such compounds allows for the creation of new chemical entities with potentially improved efficacy and safety profiles for treating a range of neurological and psychiatric disorders.[1]

References

-

This compound. MySkinRecipes. Available at: [Link]

-

Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

-

3-(4-Chlorophenyl)propan-1-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

2-Amino-1-(3-chlorophenyl)propan-1-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: [Link]

-

A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. ResearchGate. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [chemicalbook.com]

- 4. 1168139-52-3|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of (R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride

An In-Depth Technical Guide: Physicochemical Profile of (R)-1-(3-Chlorophenyl)propan-1-amine Hydrochloride

Foreword: As a crucial chiral building block in modern medicinal chemistry, this compound hydrochloride serves as a foundational component for a variety of advanced pharmaceutical agents. Its specific stereochemistry and substituted phenyl ring make it a molecule of significant interest for researchers in drug discovery and development, particularly for therapies targeting the central nervous system.[1] This guide provides a comprehensive overview of its essential physical and chemical properties, analytical characterization methodologies, and safe handling protocols, designed for the practicing scientist.

Core Molecular Identification

Precise identification is the cornerstone of all chemical research and development. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (1R)-1-(3-chlorophenyl)propan-1-amine;hydrochloride | [2] |

| CAS Number | 1168139-40-9 | [2][3] |

| Molecular Formula | C₉H₁₃Cl₂N (for the hydrochloride salt) | [2][3] |

| Molecular Weight | 206.11 g/mol | [2][4] |

| Canonical SMILES | CCC(C1=CC(=CC=C1)Cl)N.Cl | [2] |

| Isomeric SMILES | CCN.Cl | [2] |

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: 2D Structure of this compound hydrochloride.

Physical and Chemical Properties

The physical state and solubility characteristics of a compound dictate its handling, formulation, and reaction conditions. As a hydrochloride salt, this amine derivative exhibits properties typical of organic ammonium halides.

| Property | Value / Observation | Justification & Significance |

| Appearance | White to off-white or light brown solid/powder. | Based on typical appearance of similar amine hydrochlorides.[5] The solid form enhances stability and simplifies handling and weighing compared to the free base, which may be an oil. |

| Chemical Stability | Stable under normal storage conditions. | The hydrochloride salt form protects the amine from oxidative degradation. It should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[6][7] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The ionic nature of the hydrochloride salt significantly increases polarity and aqueous solubility over the free base, which is critical for its use in various reaction media and for biological screening. |

| Incompatibilities | Strong oxidizing agents, strong bases. | Contact with strong bases will deprotonate the ammonium salt to liberate the free amine, which is more reactive and volatile.[6] Strong oxidizers can react with the amine functionality. |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas. | This is a standard consideration for chlorinated organic compounds and informs fire safety protocols.[6] |

Synthesis and Stereochemical Control

The therapeutic efficacy of chiral drugs is often dependent on a single enantiomer. Therefore, the synthesis of this compound requires precise control of its stereochemistry. The general approach involves either asymmetric synthesis or the resolution of a racemic mixture.

A common synthetic route begins with the corresponding ketone, 1-(3-chlorophenyl)propan-1-one.[8] This ketone can undergo reductive amination to produce the racemic amine. The critical step is the subsequent resolution of the enantiomers.

Caption: Conceptual workflow for the synthesis and resolution of the target compound.

Expert Insight: The choice of chiral resolution method is critical. Formation of diastereomeric salts with a chiral acid (like tartaric acid) followed by fractional crystallization is a classical, cost-effective method for large-scale production. For higher purity and analytical applications, chiral High-Performance Liquid Chromatography (HPLC) is the preferred method, offering excellent separation of enantiomers.[9][10]

Analytical Characterization Protocols

Confirming the identity, purity, and enantiomeric integrity of the compound is non-negotiable. A multi-pronged analytical approach is required.

Protocol 1: Identity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides detailed structural information.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR Acquisition:

-

Expected Signals: Protons on the aromatic ring will appear as multiplets in the ~7.0-7.5 ppm range. The methine proton (CH-NH₂) will be a triplet or quartet around 4.0-4.5 ppm. The methylene protons (-CH₂-) will show as a multiplet around 1.8-2.2 ppm, and the terminal methyl protons (-CH₃) will be a triplet around 0.8-1.2 ppm. The amine protons will be a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR Acquisition:

-

Expected Signals: Aromatic carbons will appear in the ~120-145 ppm range. The carbon bearing the chlorine will have a distinct chemical shift. The chiral methine carbon will be found around 50-60 ppm, with the ethyl group carbons appearing further upfield.

-

Protocol 2: Molecular Weight Verification by Mass Spectrometry (MS)

MS confirms the molecular weight of the free base.

-

Method: Electrospray Ionization (ESI) in positive ion mode is ideal.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to the mass of C₉H₁₂ClN plus a proton.

Protocol 3: Enantiomeric Purity by Chiral HPLC

This is the definitive method for quantifying the enantiomeric excess (% ee).

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is often effective for separating amine enantiomers.[10]

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the chlorophenyl ring absorbs (e.g., ~254 nm).

-

Analysis: Inject a solution of the sample. The (R)- and (S)-enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas.

Caption: A standard analytical workflow for compound characterization.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6][11]

-

Handling: Avoid breathing dust.[6] Use only in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

First Aid:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Recommended storage temperature is often 2-8°C for long-term stability.[1][7]

References

- SciSupplies. This compound hydrochloride, 95.0%, 1g.

- Guidechem. (R) -1- (3-CLOROFENIL) PROPAN-1-AMINA-HCl 1168139-40-9 wiki.

- Fisher Scientific.

- ChemicalBook. This compound.

- MySkinRecipes. This compound.

- Fisher Scientific.

- PubChem. 1-Propanamine, 3-chloro-, hydrochloride.

- PubMed. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine... by NMR spectroscopy, chiral HPLC, and polarimetry.

- Tokyo Chemical Industry. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride.

- CHIRALEN. 1-(3-Chlorophenyl)propan-1-amine.

- ChemScene. (R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride.

- SpringerLink. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

- USP Store. Chloropropiophenone (10 mg) (1-(3-Chlorophenyl)propan-1-one).

Sources

- 1. This compound [myskinrecipes.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound hydrochloride, 95.0%, 1g [scisupplies.eu]

- 4. chemscene.com [chemscene.com]

- 5. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.se [fishersci.se]

- 7. chiralen.com [chiralen.com]

- 8. store.usp.org [store.usp.org]

- 9. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

(R)-1-(3-Chlorophenyl)propan-1-amine: A Comprehensive Technical Guide for its Application as a Chiral Building Block in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and drug development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. This necessitates the use of chiral building blocks—enantiopure starting materials or intermediates—that can introduce a specific stereocenter into a target molecule. Among these, (R)-1-(3-Chlorophenyl)propan-1-amine has emerged as a valuable and versatile chiral synthon. Its unique structural features, including a stereogenic center directly attached to an aromatic ring bearing an electron-withdrawing chlorine atom, make it a key component in the synthesis of a range of biologically active molecules, particularly central nervous system agents.[1] This guide provides an in-depth technical overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and provide authoritative references to support the discussed methodologies.

Synthesis of this compound

The efficient and stereocontrolled synthesis of this compound is crucial for its utility as a chiral building block. Several methods have been developed, primarily revolving around the asymmetric reduction of the corresponding ketone, 3'-chloropropiophenone, and the classical resolution of the racemic amine.

Asymmetric Reduction of 3'-Chloropropiophenone

A highly effective method for the enantioselective synthesis of this compound is the asymmetric reduction of 3'-chloropropiophenone.[2] This approach utilizes a chiral catalyst to stereoselectively deliver a hydride to the prochiral ketone, yielding the desired enantiomer of the amine.

1.1.1. Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. This method involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, to facilitate the addition of hydrogen across the C=N bond of an imine or the C=O bond of a ketone.

Experimental Protocol: Asymmetric Reductive Amination

-

Imine Formation: 3'-Chloropropiophenone is reacted with a chiral amine, such as (R)-α-methylbenzylamine, in the presence of a dehydrating agent like titanium tetrachloride and a base (e.g., triethylamine) in a suitable solvent like toluene under reflux conditions to form the corresponding chiral imine.[3]

-

Diastereoselective Reduction: The resulting diastereomeric imine mixture is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The chiral auxiliary directs the hydrogenation to one face of the imine, leading to a diastereomeric excess of one of the amine products.

-

Removal of Chiral Auxiliary: The chiral auxiliary is subsequently removed, often by hydrogenolysis, to yield the desired enantiomerically enriched primary amine.

Causality Behind Experimental Choices:

-

Chiral Auxiliary: The choice of the chiral amine is critical for establishing the stereochemistry of the final product. The steric bulk and electronic properties of the auxiliary influence the facial selectivity of the reduction.

-

Catalyst: Palladium on carbon is a widely used and effective catalyst for hydrogenation reactions. Its activity and selectivity can be modulated by the choice of solvent and reaction conditions.

-

Reaction Conditions: Temperature, pressure, and solvent are optimized to achieve high conversion, diastereoselectivity, and a clean reaction profile.

1.1.2. Biocatalytic Asymmetric Reduction

Enzymes, particularly ketoreductases, offer a green and highly selective alternative for the synthesis of chiral alcohols, which can then be converted to the corresponding amines.

Experimental Protocol: Biocatalytic Reduction of 3'-Chloropropiophenone

-

Enzyme Screening: A panel of ketoreductases is screened to identify an enzyme that reduces 3'-chloropropiophenone to the corresponding (R)-alcohol with high enantioselectivity.

-

Whole-Cell Biotransformation: The reduction is often carried out using whole microbial cells (e.g., Candida utilis) that overexpress the desired ketoreductase.[4] The cells are typically immobilized in a matrix like calcium alginate to improve stability and reusability.[4]

-

Reaction Setup: 3'-Chloropropiophenone is added to a buffered suspension of the immobilized cells, often with a co-substrate like glucose to regenerate the necessary cofactor (NAD(P)H).

-

Work-up and Purification: After the reaction is complete, the product is extracted from the aqueous medium with an organic solvent. The chiral alcohol is then purified and can be converted to the amine via standard chemical transformations (e.g., Mitsunobu reaction or conversion to a sulfonate followed by displacement with azide and reduction).

Causality Behind Experimental Choices:

-

Enzyme Selection: The choice of enzyme is paramount for achieving high enantiomeric excess (ee). Different enzymes exhibit varying substrate specificities and stereoselectivities.

-

Immobilization: Immobilization enhances the operational stability of the biocatalyst and simplifies its separation from the reaction mixture, allowing for continuous processing or reuse.[4]

-

Co-substrate: The co-substrate is essential for regenerating the nicotinamide cofactor, which is the actual reducing agent in the enzymatic reaction.

Chiral Resolution of Racemic 1-(3-Chlorophenyl)propan-1-amine

Classical resolution involves the separation of a racemic mixture into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Resolution with a Chiral Acid

-

Salt Formation: The racemic 1-(3-chlorophenyl)propan-1-amine is treated with a stoichiometric amount of a chiral acid, such as (+)-tartaric acid, in a suitable solvent.

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. By carefully controlling the temperature and solvent composition, one of the diastereomeric salts will preferentially crystallize out of the solution.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base to liberate the enantiomerically pure free amine. The resolving agent can often be recovered and reused.

Causality Behind Experimental Choices:

-

Resolving Agent: The choice of the resolving agent is crucial and often determined empirically. The agent must form well-defined crystalline salts with the amine.

-

Solvent: The solvent system is critical for achieving good separation of the diastereomeric salts. A solvent in which the two salts have a significant solubility difference is ideal.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 113-115 °C at 4 mmHg | |

| Storage Temperature | 2-8°C | [1] |

Applications in Asymmetric Synthesis

This compound serves as a versatile chiral building block in the synthesis of several important pharmaceutical agents. Its primary amine functionality allows for its incorporation into target molecules through various chemical transformations, including amide bond formation and reductive amination. It is particularly valuable in the development of central nervous system agents, such as antidepressants and antipsychotic drugs.[1]

Case Study: Synthesis of a Precursor for a Novel Antidepressant

In the development of a novel antidepressant, this compound can be utilized as a key chiral starting material to introduce the desired stereochemistry. The synthetic route could involve the coupling of this amine with a suitable electrophile.

Experimental Protocol: N-Alkylation of this compound

-

Reaction Setup: To a solution of this compound (1.0 equiv) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equiv) in a polar aprotic solvent (e.g., DMF), is added the desired alkylating agent (e.g., a substituted benzyl bromide, 1.1 equiv).

-

Reaction Execution: The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography.

Diagram: Synthetic Utility of this compound

Caption: Synthetic pathway and application of this compound.

Conclusion

This compound stands out as a critical chiral building block in the arsenal of the synthetic organic chemist. Its efficient, stereoselective synthesis and the versatility of its primary amine handle make it an invaluable starting material for the construction of complex, enantiomerically pure molecules. The methodologies and applications presented in this guide underscore its significance in modern drug discovery and development, providing a solid foundation for its use in the synthesis of next-generation therapeutics. The continued exploration of new catalytic systems and synthetic applications will undoubtedly further expand the utility of this important chiral amine.

References

-

This compound. MySkinRecipes. Available at: [Link]

-

3'-Chloropropiophenone. Chem-Impex. Available at: [Link]

- Method for preparing 3' -chloropropiophenone. Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Google Patents.

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst. China Papers. Available at: [Link]

-

Asymmetric Reduction of (S)-3-chloro-1-phenylpropanol From 3-chloropropiophenone by Preheated Immobilized Candida Utilis. PubMed. Available at: [Link]

-

Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst. Globe Thesis. Available at: [Link]

-

Enhancing Asymmetric Reduction of 3‑Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents. American Chemical Society. Available at: [Link]

-

The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. ResearchGate. Available at: [Link]

- NOVEL ASYMMETRIC SYNTHESIS OF R-α-PROPYL-PIPERONYL AMINE AND ITS ANALOGS. Google Patents.

-

The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. PubMed. Available at: [Link]

-

Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. WO1997034887A1 - NOVEL ASYMMETRIC SYNTHESIS OF R-α-PROPYL-PIPERONYL AMINE AND ITS ANALOGS - Google Patents [patents.google.com]

- 4. Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (R)-1-(3-Chlorophenyl)propan-1-amine: Synthesis, Analysis, and Application as a Pharmaceutical Intermediate

Abstract: (R)-1-(3-Chlorophenyl)propan-1-amine is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Its specific stereochemistry is essential for the desired pharmacological activity and safety profile of the final drug product. This guide provides an in-depth technical overview for researchers and drug development professionals, covering modern synthetic strategies, rigorous analytical methods for enantiomeric purity assessment, and best practices for handling and purification. The focus is on the causality behind methodological choices, offering field-proven insights to navigate the complexities of working with this valuable intermediate.

Core Properties and Specifications

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring stability during storage.

| Property | Value | Source(s) |

| CAS Number | 1168139-52-3 | [1][2][3] |

| Molecular Formula | C₉H₁₂ClN | [1][2][3] |

| Molecular Weight | 169.65 g/mol | [1][2][3] |

| Appearance | Typically a liquid or low-melting solid | - |

| Storage | 2-8°C, sealed in dry, dark conditions | [2][4] |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane) | - |

Strategic Synthesis: Achieving Enantiopurity

The synthesis of chiral amines with high enantiomeric excess (% ee) is a cornerstone of modern pharmaceutical development.[5][6] The choice of synthetic route for this compound is a critical decision, balancing efficiency, cost, scalability, and environmental impact. The primary challenge is the precise control of the stereocenter at the C1 position.

Two major strategies are employed: direct asymmetric synthesis, which creates the desired enantiomer selectively, and classical resolution, which separates enantiomers from a racemic mixture.

Caption: Comparative workflow of Asymmetric Synthesis vs. Classical Resolution.

Asymmetric Synthesis: The Modern Approach

Asymmetric synthesis is the preferred industrial route as it avoids the "waste" of the unwanted enantiomer and is inherently more atom-economical.

-

Catalytic Asymmetric Reductive Amination: This method involves the reaction of the precursor ketone, 1-(3-chlorophenyl)propan-1-one[7], with an ammonia source in the presence of a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that directs the hydrogenation of the intermediate imine to stereoselectively form the (R)-amine.[8] This approach is highly scalable and efficient.

-

Biocatalysis with Transaminases (TAs): Leveraging enzymes offers a green and exceptionally selective alternative.[9][10] (R)-selective ω-transaminases can catalyze the asymmetric synthesis of the target amine from the prochiral ketone.

-

Mechanism: The enzyme transfers an amino group from an amino donor (e.g., L-alanine or isopropylamine) to the ketone. The reaction's equilibrium can be unfavorable.[11]

-

Causality in Protocol Design: To drive the reaction towards product formation, the pyruvate co-product (if using alanine) is often removed in situ using a coupled enzyme system, such as lactate dehydrogenase.[11] This strategic removal of a product shifts the equilibrium, dramatically increasing the final yield and ensuring high enantiomeric excess (>99% is achievable).[11]

-

Classical Resolution via Diastereomeric Salts

This traditional method remains relevant, particularly at the lab scale or when an asymmetric route is not yet developed.

-

Racemate Synthesis: First, a racemic mixture of 1-(3-chlorophenyl)propan-1-amine is synthesized via standard reductive amination without a chiral influence.

-

Salt Formation: The racemic amine is treated with a chiral resolving agent, such as L-(+)-tartaric acid. This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine-(+)-tartrate] and [(S)-amine-(+)-tartrate].

-

Separation: Diastereomers have different physical properties, including solubility.[12] By carefully selecting the crystallization solvent, one diastereomeric salt (e.g., the less soluble [(R)-amine-(+)-tartrate]) is induced to crystallize out of the solution.[13][14]

-

Liberation: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free (R)-amine.

Field Insight: The success of this method is highly dependent on solvent screening and precise control of stoichiometry and temperature.[13] It is often an iterative process to find conditions that maximize both yield and the enantiomeric excess of the crystallized product.

Application as a Pharmaceutical Building Block

This compound serves as a key intermediate for introducing a specific chiral center into a larger, more complex API. Its primary documented use is in the development of agents targeting the central nervous system, such as antidepressants and antipsychotics.[1] The 3-chlorophenyl moiety and the chiral amine are common pharmacophores that interact with specific biological targets.

Caption: General synthetic utility of the chiral intermediate.

The amine functional group provides a reactive handle for subsequent chemical transformations, such as amidation or N-alkylation, allowing it to be seamlessly integrated into the target API scaffold.

Quality Control: The Mandate for Chiral Purity Analysis

Confirming the enantiomeric purity of this compound is a non-negotiable step in quality control.[15][16] Even small amounts of the (S)-enantiomer (the distomer) could lead to reduced efficacy, different pharmacological effects, or unwanted side effects.[16] Chiral chromatography is the most reliable and widely used technique for this purpose.[12][17]

Caption: Standard workflow for determining enantiomeric excess (% ee) via Chiral HPLC.

Comparative Analysis of Key Techniques

While Chiral HPLC is the gold standard, other methods offer distinct advantages depending on the specific analytical need.[18]

| Parameter | Chiral HPLC | Chiral SFC | Chiral CE | NMR (with Chiral Agent) |

| Principle | Differential interaction with a Chiral Stationary Phase (CSP)[18] | Similar to HPLC but uses supercritical CO₂ as mobile phase | Differential migration in an electric field | Formation of diastereomers with distinct NMR signals[18] |

| Analysis Time | 10 - 30 minutes | < 10 minutes | ~15 minutes | 5 - 20 minutes |

| Resolution | Excellent | Very Good | Excellent | Good, but can have overlap |

| Solvent Use | High | Low ("Green") | Very Low | Moderate |

| Sensitivity | High (ng/mL - µg/mL) | High | Very High (limited by injection vol) | Low (requires mg of sample) |

| Primary Use | Gold standard for QC, R&D | High-throughput screening, preparative scale | Limited sample analysis, mechanistic studies | Structural confirmation, accurate quantification |

Protocol: Enantiomeric Purity Determination by Chiral HPLC

This protocol provides a self-validating system for the robust quantification of enantiomeric excess.

-

Column Selection (The Core of the Method): The choice of Chiral Stationary Phase (CSP) is critical. For primary amines like this, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective. The selection is based on the CSP's ability to form transient, diastereomeric complexes with the enantiomers through interactions like hydrogen bonding and π-π stacking, leading to different retention times.[16][18]

-

Mobile Phase Preparation: A typical mobile phase consists of a nonpolar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and an amine additive (e.g., diethylamine, DEA).

-

Causality: The alcohol modifier controls retention time and selectivity. The amine additive is crucial; it deactivates acidic sites on the silica surface and improves peak shape by preventing tailing of the basic amine analyte.

-

-

Sample Preparation: Accurately prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Instrumental Conditions (Typical):

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm (where the chlorophenyl group absorbs)

-

Injection Volume: 10 µL

-

-

Data Analysis and Calculation:

-

Run a sample of the racemic mixture first to identify the retention times of both the (R) and (S) enantiomers.

-

Inject the sample to be tested.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 [12][18] Where Area_R is the peak area of the desired (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer. A result of >99.5% ee is typically required for pharmaceutical intermediates.

-

Purification Strategies

If the synthesized amine does not meet the required purity specifications, further purification is necessary.

| Problem | Potential Cause | Recommended Solution | Source(s) |

| Low % ee after Resolution | Incomplete crystallization of the desired diastereomeric salt. | Re-crystallize the diastereomeric salt, potentially from a different solvent system. Experiment with slower cooling rates or longer equilibration times. | [13][14] |

| Co-crystallization of Diastereomers | The two diastereomers form a solid solution. | This is challenging. Preparative chiral chromatography (HPLC or SFC) is the most effective solution to directly separate the final free amine enantiomers. | [13][] |

| Chemical Impurities Present | Incomplete reaction or side-product formation during synthesis. | Standard purification techniques such as distillation or achiral column chromatography should be performed before chiral separation. | - |

Safety, Handling, and Storage

Proper handling procedures are essential to ensure personnel safety and maintain the integrity of the material. While a specific safety data sheet for the propan- derivative was not found, data for the closely related (R)-1-(3-Chlorophenyl)ethanamine provides a strong basis for handling protocols.[20]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[20][21]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][20] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, as recommended at 2-8°C.[2][4] This minimizes degradation and prevents moisture absorption.

-

Hazards: Similar chiral amines are classified as causing severe skin and eye damage, and are toxic if swallowed or inhaled.[4][20]

Conclusion

This compound stands as a high-value intermediate whose utility is defined by its stereochemical purity. A successful drug development campaign relies on a robust and scalable synthesis, whether through modern asymmetric catalysis or well-optimized classical resolution. The causality-driven protocols for synthesis and, critically, for analytical validation via chiral chromatography, are essential for ensuring that this building block meets the stringent quality demands of the pharmaceutical industry. The continued evolution of synthetic methods, particularly in biocatalysis, promises to deliver this and other chiral amines with even greater efficiency and sustainability in the future.

References

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. Available at: [Link]

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. Available at: [Link]

-

Ghislieri, D., & Turner, N. J. (2014). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. ResearchGate. Available at: [Link]

-

Merck Millipore. Chiral Amines in Asymmetric Synthesis. Merck Millipore. Available at: [Link]

-

OpenOChem Learn. Measuring Chiral Purity. OpenOChem Learn. Available at: [Link]

-

SK pharmteco. (2022). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]

-

Wikipedia. Chiral analysis. Wikipedia. Available at: [Link]

-

MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]

-

ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate. Available at: [Link]

-

Bolchi, C., et al. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

-

Huffman, M. A., et al. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

-

Filipiak, A., et al. (2022). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC - NIH. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1168139-52-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [chemicalbook.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 6. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Chiral analysis - Wikipedia [en.wikipedia.org]

- 17. skpharmteco.com [skpharmteco.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 20. (R)-1-(3-Chlorophenyl)ethanamine - Safety Data Sheet [chemicalbook.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

Discovery and significance of substituted phenethylamine derivatives

An In-Depth Technical Guide to the Discovery and Significance of Substituted Phenethylamine Derivatives

Abstract

Substituted phenethylamines represent a vast and structurally diverse class of psychoactive compounds that have profoundly impacted neuroscience, pharmacology, and medicine. This guide provides a detailed exploration of their chemical space, tracing the path from their fundamental structure to their complex interactions with the central nervous system. We will dissect the critical structure-activity relationships that define their pharmacological profiles—from stimulants and entactogens to psychedelics. Furthermore, this document details the core mechanisms of action, including monoamine transporter modulation and direct receptor agonism. Key experimental workflows for synthesis, characterization, and pharmacological evaluation are presented, offering researchers a comprehensive overview of the methodologies central to the study of these compelling molecules.

The Phenethylamine Scaffold: A Gateway to Neuropharmacology